4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid

描述

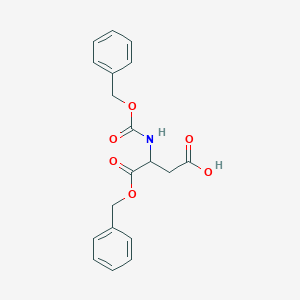

Z-Asp-OBzl, also known as N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester, is a compound widely used in organic synthesis. It is a derivative of aspartic acid, where the amino group is protected by a carbobenzyloxy (Z) group, and the carboxyl group is esterified with benzyl alcohol. This compound is particularly useful in peptide synthesis due to its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp-OBzl typically involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy group, followed by esterification of the carboxyl group with benzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of Z-Asp-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and carbamate groups under acidic or basic conditions:

Ester Hydrolysis

-

Conditions :

-

Products :

Carbamate Hydrolysis

-

Conditions :

-

HBr (33% in acetic acid), 0°C for 2 h.

-

-

Products :

-

Removal of the benzyloxycarbonyl (Z) group releases the free amine and generates benzyl bromide as a byproduct.

-

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Ester | 6 M HCl in dioxane/H₂O | Reflux, 6–8 h | 4-Oxo-3-(Z-amino)butanoic acid |

| Ester | 2 M NaOH in EtOH/H₂O | RT, 12 h | 4-Oxo-3-(Z-amino)butanoic acid |

| Carbamate | 33% HBr in AcOH | 0°C, 2 h | 3-Amino-4-oxo-4-phenylmethoxybutanoic acid |

Hydrogenolysis (Protecting Group Removal)

The benzyl (Bzl) and benzyloxycarbonyl (Z) groups are susceptible to catalytic hydrogenation:

-

Conditions :

-

H₂ gas (1 atm), 10% Pd/C catalyst in methanol, 25°C for 4–6 h.

-

-

Products :

-

Complete deprotection yields 3-amino-4-oxobutanoic acid (a.k.a. aspartic acid β-semialdehyde).

-

Table 2: Hydrogenolysis Outcomes

| Starting Material | Catalyst | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 4-Oxo-4-phenylmethoxy-3-(Z-amino)BA* | Pd/C | 6 | 3-Amino-4-oxobutanoic acid | 85–90 |

*BA = Butanoic acid

Oxidation and Reduction

While less common, the ketone group can participate in redox reactions:

Oxidation

-

Conditions :

-

Products :

Reduction

-

Conditions :

-

NaBH₄ in THF/MeOH (2:1), 0°C for 1 h.

-

-

Products :

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry 4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid is researched for its potential therapeutic applications. Its structural components contribute to diverse chemical reactivity and interactions with biological targets.

- Anti-inflammatory Properties: Studies indicate that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are key mediators in inflammatory responses.

- Anti-cancer Potential: The compound is investigated for its ability to induce apoptosis in cancer cells through specific signaling pathways. Its interaction with cellular targets involved in cell proliferation and survival is under investigation.

-

Synthesis and Chemical Modifications The compound's functional groups allow for versatile chemical modifications, making it valuable in academic research and industrial applications. Its chemical reactivity allows for creating new derivatives with enhanced biological activities.

- Acylation and Amination Processes: Multi-step organic reactions, including acylation and amination, are used in the synthesis of this compound. Optimizing these pathways can improve yield and maintain desired biological properties.

-

Interaction and Binding Affinity Studies Interaction studies focus on the compound's binding affinity with various biological targets. Techniques used in these investigations include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

- Molecular Docking

- Pharmaceutical and Biochemical Applications this compound is significant in pharmaceuticals and biochemistry due to its potential biological activities.

Research Findings

- Biological Activities: Research indicates significant biological activities, particularly anti-inflammatory and anti-cancer properties. Preliminary studies suggest the compound may interact with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

-

Mechanism of Action: The mechanism of action is still under investigation, but preliminary studies suggest it may interact with specific biological targets. Potential mechanisms include:

- Inhibition of specific enzymes involved in inflammatory pathways

- Modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

作用机制

The mechanism of action of Z-Asp-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Molecular Targets and Pathways: Z-Asp-OBzl targets the amino and carboxyl groups of aspartic acid, facilitating the formation of peptide bonds in a controlled manner. It is involved in pathways related to protein synthesis and modification .

相似化合物的比较

Z-Asp-OH: N-Carbobenzyloxy-L-aspartic acid, where only the amino group is protected.

Z-Asp-OMe: N-Carbobenzyloxy-L-aspartic acid methyl ester, where the carboxyl group is esterified with methanol.

Z-Asp-OBzl-ONp: N-Carbobenzyloxy-L-aspartic acid 4-nitrophenyl ester, used as an activated ester for peptide coupling.

Uniqueness: Z-Asp-OBzl is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. This dual protection allows for selective deprotection and coupling reactions, providing greater control over the synthesis process .

生物活性

4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid, with the molecular formula C19H19NO6, is a complex organic compound characterized by a unique structure that includes multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a butanoic acid backbone with the following key structural components:

- Oxo group (C=O)

- Two phenylmethoxy groups

- Phenylmethoxycarbonylamino group

This structural complexity contributes to its diverse chemical reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities:

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Anti-cancer Potential

The compound has been investigated for its anti-cancer properties. Initial findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways. The interaction with cellular targets involved in cell proliferation and survival is under ongoing investigation.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Inhibition of specific enzymes involved in inflammatory pathways.

- Modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

-

In Vitro Assays :

- A study demonstrated that treatment with this compound led to a significant reduction in the viability of certain cancer cell lines, indicating its potential as an anti-cancer agent.

- Another investigation revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophages, supporting its anti-inflammatory claims.

-

Comparative Studies :

- Comparative analysis with structurally similar compounds highlighted the unique efficacy of this compound in inhibiting cancer cell proliferation while maintaining lower toxicity levels in normal cells.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory, Anti-cancer | Cytokine inhibition, Apoptosis induction | |

| N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester | Limited anti-cancer activity | Not well-defined | |

| Z-Aspartic Acid Benzyl Ester | Primarily amino acid applications | Not applicable |

属性

IUPAC Name |

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZWZKJQRBZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-20-2, 4779-31-1 | |

| Record name | 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC173727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC150012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。